molecular formula C12H23NO4 B2893631 Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate CAS No. 374794-84-0

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2893631
CAS No.: 374794-84-0
M. Wt: 245.319
InChI Key: GYOOWUJWXQDZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate”, the molecular structure is not explicitly provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “this compound”, these properties are not explicitly provided in the available resources .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

A study by Marin et al. (2004) discusses the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates starting from Boc-Asp-O(t)Bu and other beta-amino acids. These compounds serve as precursors for the synthesis of cis-4-hydroxy delta-lactams, 4-hydroxypipecolates, and a protected 4-hydroxylysine derivative, showcasing their utility in creating enantiopure compounds which are vital in medicinal chemistry (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Intermediate for Biologically Active Compounds

Kong et al. (2016) describe the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in producing compounds like crizotinib, a therapeutic agent. This demonstrates the chemical's role in developing new drugs and biologically active molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Anticancer Drug Intermediates

Zhang et al. (2018) synthesized Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its importance as an intermediate for small molecule anticancer drugs. This underscores the role of the chemical in the synthesis pathway of potential therapeutic agents aimed at cancer treatment (Zhang, Ye, Xu, & Xu, 2018).

Ligands for Asymmetric Catalysis

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their utility in asymmetric catalysis, particularly in the hydrogenation of functionalized alkenes. These ligands' synthesis and application highlight the chemical's relevance in creating chiral pharmaceutical ingredients, showcasing its versatility in catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Key Intermediates in Synthesis

Wang et al. (2015) synthesized Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. This work underscores the importance of such chemicals in the synthesis of complex pharmaceutical agents (Wang, Wang, Tang, & Xu, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate”, the safety and hazards are not explicitly mentioned in the available resources .

Future Directions

The future directions for research on “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate” are not explicitly mentioned in the available resources . Future research could focus on further elucidating the properties and potential applications of this compound.

Properties

IUPAC Name

tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-4-12(8-14,9-15)5-7-13/h14-15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOOWUJWXQDZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate (2.00 g, 6.07 mmol) in 1:1 THF:toluene (50 mL) was added LiBH4 (15.18 mL, 30.4 mmol, 2.0 M in THF). The reaction was stirred at 60° C. for 18 h. It was then quenched with saturated NH4Cl and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), and evaporated. The residue was purified by flash chromatography (15-100% EtOAc/hexanes) to give tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate as a colorless solid. 1H NMR (CDCl3, 600 MHz) δ 3.66 (d, J=5.0 Hz, 4H), 3.41-3.37 (m, 4H), 2.29 (t, J=5.1 Hz, 2H), 1.47-1.45 (m, 4H), 1.45 (s, 9H). MS: cal'd 268 (MNa+), exp 268 (MNa+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(1,1-dimethylethyl) 4-ethyl 1,4-piperidinedicarboxylate (10 g, 39 mmol) in tetrahydrofuran (100 mL) was added to a stirred, cooled (−78° C.) solution of lithium diisopropylamide in tetrahydrofuran (0.82M, 140 mL) and the mixture was stirred at −78° C. for 2 h, then at −40° C. for 3 hours. The mixture was cooled to −78° C., ethyl chloroformate (13 mL, 136 mmol) in tetrahydrofuran (80 mL) was added and the mixture was allowed to warm to room temperature over 16 hours. Saturated aqueous ammonium chloride (50 mL), hydrochloric acid (1M, 2000 mL) and ethyl acetate (3000 mL) were added and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×150 mL), the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in toluene/tetrahydrofuran (1:1, 400 mL) and lithium borohydride (4.5 g, 207 mmol) was added. The mixture was heated at 60° C. for 16 hours, cooled and saturated aqueous ammonium chloride was added slowly until the organic layer was a clear solution. The mixture was adjusted to pH 12 with saturated aqueous sodium carbonate and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×150 mL), the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (50:50 increasing to 0:100), to give the title compound (6.1 g, 63%). m/z (ES+) 190 (M+1-C4H8).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
solvent
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.